1-Bromopyrene Exhibits 22.5× Lower Room-Temperature Fluorescence Quantum Yield than Pyrene Due to Heavy Atom Effect
1-Bromopyrene demonstrates a room-temperature fluorescence quantum yield (Φf) of 0.032, representing a 22.5-fold reduction compared to unsubstituted pyrene (Φf = 0.72) under identical measurement conditions (370 nm excitation, room temperature) [1]. This substantial decrease is attributed to the heavy atom effect of bromine, which enhances spin-orbit coupling and accelerates intersystem crossing from the singlet excited state to the triplet manifold. The fluorescence lifetime (τf) is correspondingly shortened to 2 ns for 1-bromopyrene versus 530 ns for pyrene at room temperature [1]. In contrast, 1-chloropyrene shows an intermediate reduction (Φf = 0.22), demonstrating that bromine substitution modulates excited-state dynamics more profoundly than chlorine substitution [1].
| Evidence Dimension | Room-temperature fluorescence quantum yield (Φf) |
|---|---|
| Target Compound Data | 0.032 (fluorescence lifetime τf = 2 ns) |
| Comparator Or Baseline | Pyrene: Φf = 0.72 (τf = 530 ns); 1-Chloropyrene: Φf = 0.22 (τf = 75 ns) |
| Quantified Difference | 22.5× reduction vs. pyrene; 6.9× reduction vs. 1-chloropyrene |
| Conditions | Room temperature; fluorescence excitation at 370 nm; solvent not explicitly specified in source table |
Why This Matters
For applications requiring efficient triplet state population (e.g., phosphorescent OLED emitters, triplet photosensitizers, or photon upconversion systems), the enhanced intersystem crossing in 1-bromopyrene is advantageous; conversely, for applications requiring strong fluorescence, pyrene or alternative non-halogenated derivatives are preferable.
- [1] Skoog, D. A., Holler, F. J., & Crouch, S. R. (2018). Principles of Instrumental Analysis, 7th Edition. Photophysical parameters for pyrene, 1-chloropyrene, and 1-bromopyrene at room temperature and 77 K. View Source
